molecular formula C11H14FNO B11900034 (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B11900034
M. Wt: 195.23 g/mol
InChI Key: JLCQPMJBQFEEMH-LLVKDONJSA-N
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Description

(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol: is a chiral compound that features a pyrrolidine ring substituted with a fluorophenylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzyl chloride and ®-pyrrolidin-3-ol.

    Reaction Steps:

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenylmethyl group, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the reduced fluorophenylmethyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.

    Ligand Design: Employed in the design of ligands for asymmetric catalysis.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine:

    Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The presence of the fluorophenylmethyl group and the specific stereochemistry at the 3-position of the pyrrolidine ring make (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol unique.
  • Biological Activity: Its unique structure imparts distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1

InChI Key

JLCQPMJBQFEEMH-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=C(C=C2)F

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)F

Origin of Product

United States

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